molecular formula C18H33O2- B1234055 Elaidate

Elaidate

Cat. No.: B1234055
M. Wt: 281.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-MDZDMXLPSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elaidate is a long-chain fatty acid anion that is the conjugate base of elaidic acid;  shown to exert detrimental effects on mitochondrial lipid composition and function. It is a conjugate base of an elaidic acid.

Scientific Research Applications

Impact on Human Umbilical Vein Endothelial Cells

  • Cell Injury and Inflammation : Elaidic acid causes significant cell injury and inflammation in human umbilical vein endothelial cells (HUVECs). It induces apoptosis, cell cycle arrest, and inflammation through lipid rafts, with linolelaidic acid showing stronger effects than elaidic acid. This has implications for cardiovascular disease prevention and treatment (Li et al., 2017).

Impact on Insulin Signaling and Glucose Uptake

  • Insulin Signaling Impairment : Elaidate impairs insulin-dependent glucose uptake in adipocytes, affecting insulin signaling and GLUT4 dynamics. This suggests a distinct mechanism from saturated fatty acids like stearate, with implications for understanding insulin resistance and diabetes (Ishibashi et al., 2020).

Incorporation into Lipids and Release from Adipocytes

  • Lipid Incorporation and Release : this compound is incorporated into triglycerides more than phospholipids in adipocytes and is released during lipolysis. This indicates that adipocytes act as a reservoir for this compound, with potential implications for understanding how trans fatty acids affect metabolism (Ishibashi & Atsumi, 2021).

Influence on Intestinal Inflammation

  • Exacerbation of Intestinal Inflammation : this compound enhances interleukin production and exacerbates intestinal inflammation in mice, suggesting mechanisms by which trans fatty acid intake is associated with increased risk for inflammatory diseases like IBD (Higashimura et al., 2020).

Properties

Molecular Formula

C18H33O2-

Molecular Weight

281.5 g/mol

IUPAC Name

(E)-octadec-9-enoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1/b10-9+

InChI Key

ZQPPMHVWECSIRJ-MDZDMXLPSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)[O-]

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-]

Synonyms

elaidate
elaidic acid
elaidic acid, 1-(14)C-labeled, (E)-isomer
elaidic acid, 10-(14)C-labeled, (E)-isomer
elaidic acid, 14C-labeled, (E)-isomer
elaidic acid, 9-(14)C-labeled
elaidic acid, potassium salt, (E)-isomer
elaidic acid, sodium salt, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elaidate
Reactant of Route 2
Elaidate
Reactant of Route 3
Elaidate
Reactant of Route 4
Elaidate
Reactant of Route 5
Elaidate
Reactant of Route 6
Elaidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.